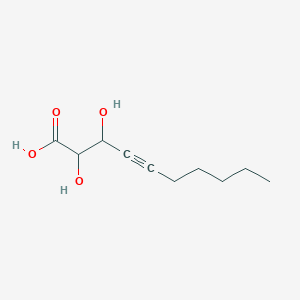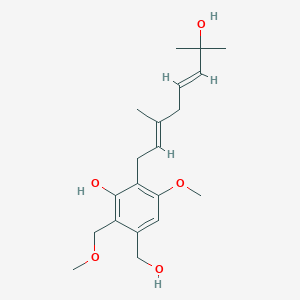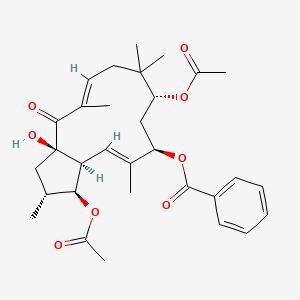
2,3-dihydroxydec-4-ynoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matsutakic acid a, also known as matsutakate a, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Matsutakic acid a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, matsutakic acid a is primarily located in the cytoplasm. Outside of the human body, matsutakic acid a can be found in mushrooms. This makes matsutakic acid a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis and Analysis
- 2-Amino-3-hydroxyhex-4-ynoic acid, a compound similar to 2,3-dihydroxydec-4-ynoic acid, was studied for its synthesis and analysis. This study involved separation, characterization, and determination of configurations through various chemical techniques (Niimura & Hatanaka, 1974).
Synthetic Methods Development 2. Development of synthetic methods for related compounds like 3-hydroxy-pent-4-ynoic acids has been explored. Such research underlines the importance of understanding the synthesis and chemical properties of similar compounds to this compound (López-Reyes et al., 2013).
Chemical Transformations 3. Research into the transformation of alkenoic acids to alkynoic acids through bromination and dehydrobromination techniques, provides insight into the chemical pathways that might be relevant for compounds like this compound (Gunstone & Hornby, 1969).
Catalytic Applications 4. Studies on the carboxylation of similar molecules, like 2-methylbutyn-3-ol-2, using specific catalysts, can be relevant for understanding the chemical behavior and potential catalytic applications of this compound (Finashina et al., 2016).
Synthesis of Liquid Crystalline Compounds 5. The synthesis and analysis of liquid crystalline compounds, which include similar structural elements to this compound, suggest potential applications in material science and liquid crystal technology (López-Velázquez et al., 2012).
Medicinal Chemistry and Drug Design 6. The study of 4-aminohex-5-ynoic acid, a compound structurally similar to this compound, reveals its potential in medicinal chemistry, specifically in enzyme inhibition mechanisms. This research could provide insights into the possible bioactive roles of similar compounds (Jung et al., 1978).
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2,3-dihydroxydec-4-ynoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,11-12H,2-5H2,1H3,(H,13,14) |
Clé InChI |
VSKXYKGCLVJSEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C(C(=O)O)O)O |
Synonymes |
masutakic acid A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)

![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)
![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)




![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)


![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

